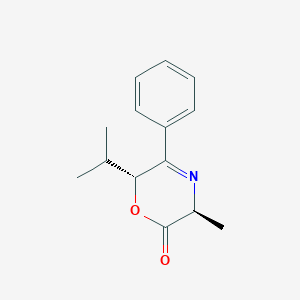

(3S,6R)-6-Isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3S,6R)-6-Isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one is a chiral compound with a unique structure that includes an oxazinone ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6R)-6-Isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an isopropyl-substituted amine with a phenyl-substituted ketone in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature that promotes cyclization without causing decomposition of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the synthesis from laboratory to industrial scale.

Análisis De Reacciones Químicas

Types of Reactions

(3S,6R)-6-Isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The oxazinone ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under conditions that favor nucleophilic or electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted oxazinone derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research has indicated that oxazine derivatives exhibit antimicrobial activity. The presence of the phenyl group in (3S,6R)-6-Isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one enhances its interaction with microbial membranes, potentially leading to effective inhibition of bacterial growth. Studies have shown that similar compounds can disrupt bacterial cell walls or interfere with essential metabolic processes .

Anti-inflammatory Effects

Compounds similar to this compound have been studied for their anti-inflammatory properties. The oxazine moiety may play a role in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Potential in Cancer Therapy

Preliminary studies suggest that derivatives of oxazine compounds may exhibit anticancer properties. They can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell survival and proliferation. Further research is needed to explore the specific effects of this compound on different cancer cell lines .

Drug Development

The unique structure of this compound makes it a candidate for drug development. Its ability to interact with various biological targets can be exploited to design new therapeutic agents for treating infections and inflammatory diseases. Structure–activity relationship (SAR) studies could further optimize its efficacy and selectivity .

Formulation in Pharmaceuticals

Due to its potential bioactivity, this compound can be formulated into pharmaceutical preparations for targeted delivery systems. Encapsulation in nanoparticles or liposomes may enhance its solubility and bioavailability while minimizing side effects associated with systemic administration .

Polymer Chemistry

The incorporation of this compound into polymer matrices can modify the mechanical and thermal properties of materials. Its reactive groups can facilitate cross-linking processes that enhance the stability and durability of polymers used in various applications from coatings to biomedical devices .

Sensors and Electronics

The electronic properties of oxazine compounds allow their application in sensor technology. Research indicates that derivatives can be used as active components in organic semiconductors or as sensing materials for detecting environmental pollutants or biological markers .

Case Studies

Mecanismo De Acción

The mechanism by which (3S,6R)-6-Isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- (3S,6R)-6-Methyl-3-piperidinecarboxylate

- (3S,6S)-3-Benzyloxymethyl-6-methyl-morpholine-2,5-dione

Uniqueness

Compared to similar compounds, (3S,6R)-6-Isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one stands out due to its specific substitution pattern and chiral centers

Actividad Biológica

(3S,6R)-6-Isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one is a heterocyclic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies based on diverse sources.

The molecular formula of this compound is C14H17NO2, with a molecular weight of 231.29 g/mol. Its structure features a unique oxazine ring that contributes to its biological activity.

Anti-inflammatory Properties

Research indicates that derivatives of oxazins exhibit significant anti-inflammatory effects. For instance, compounds structurally similar to this compound have been evaluated in carrageenan-induced rat paw edema assays. These studies demonstrated that certain analogs possess anti-inflammatory activities comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like piroxicam .

Table 1: Summary of Anti-inflammatory Activity

Antioxidant Activity

The antioxidant potential of this compound has been explored in various studies. The compound exhibits the ability to scavenge free radicals and reduce oxidative stress markers in vitro. This property is crucial for preventing cellular damage associated with various diseases .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1β.

- Scavenging Free Radicals : It acts as a free radical scavenger, mitigating oxidative stress and protecting cells from damage.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Inflammation : In a study involving rats subjected to inflammatory agents, the administration of the compound resulted in a significant reduction in swelling and pain indicators when compared to control groups .

- Oxidative Stress Model : Another investigation assessed the antioxidant capacity of the compound in cell cultures exposed to oxidative stress. Results showed a marked decrease in reactive oxygen species (ROS) levels post-treatment .

Propiedades

IUPAC Name |

(2R,5S)-5-methyl-3-phenyl-2-propan-2-yl-2,5-dihydro-1,4-oxazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-9(2)13-12(11-7-5-4-6-8-11)15-10(3)14(16)17-13/h4-10,13H,1-3H3/t10-,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMCAYQHEBZGJA-GXFFZTMASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(C(=N1)C2=CC=CC=C2)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)O[C@@H](C(=N1)C2=CC=CC=C2)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.